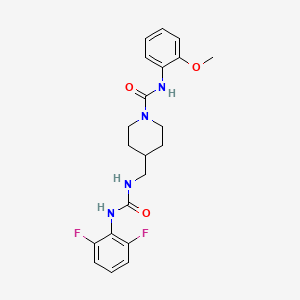
4-((3-(2,6-difluorophenyl)ureido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-(2,6-difluorophenyl)ureido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H24F2N4O3 and its molecular weight is 418.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((3-(2,6-difluorophenyl)ureido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈F₂N₄O₂
- Molecular Weight : 340.37 g/mol
The compound's structure features a piperidine ring substituted with a ureido group and two aromatic moieties, which are crucial for its biological activity.
Research indicates that compounds like this compound may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, including fatty acid amide hydrolase (FAAH), which is implicated in pain and inflammation regulation .
- Receptor Modulation : The structural features suggest potential interactions with various receptors, including those involved in neurotransmission and inflammatory responses.
- Antioxidant Properties : Studies on related piperidine derivatives indicate that they may possess antioxidant activities, which can be beneficial in mitigating oxidative stress-related conditions .
Anticancer Activity
Several studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with reduced side effects.
Analgesic Effects
Compounds with structural similarities have been reported to alleviate pain in various animal models. For instance, the inhibition of FAAH leads to increased levels of endogenous cannabinoids, which can modulate pain perception . This mechanism suggests that the compound could be explored further for analgesic applications.
Case Studies
-
Study on Anticancer Efficacy :
- A study evaluated a series of piperidine derivatives for their cytotoxic effects against prostate cancer cells. The results indicated that certain substitutions on the piperidine ring enhanced anticancer activity significantly.
- Findings : Compounds with fluorinated aromatic rings exhibited improved potency compared to their non-fluorinated counterparts.
- Pain Management Research :
Comparative Analysis of Biological Activities
Properties
IUPAC Name |
4-[[(2,6-difluorophenyl)carbamoylamino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N4O3/c1-30-18-8-3-2-7-17(18)25-21(29)27-11-9-14(10-12-27)13-24-20(28)26-19-15(22)5-4-6-16(19)23/h2-8,14H,9-13H2,1H3,(H,25,29)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQGMAVJFVREHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














